3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid
Description
3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is a fluorinated carboxylic acid characterized by a branched butanoic acid backbone substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group imparts significant electronic and steric effects, enhancing metabolic stability and binding affinity in pharmaceutical contexts. Fluorinated compounds are widely used in drug development due to their resistance to oxidation and ability to modulate lipophilicity .
Properties
Molecular Formula |
C12H13F3O2 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-methyl-2-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C12H13F3O2/c1-7(2)10(11(16)17)8-5-3-4-6-9(8)12(13,14)15/h3-7,10H,1-2H3,(H,16,17) |
InChI Key |
ATBLQNFTFIHULG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of boronic acids with halides. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylbutanoic acids.
Scientific Research Applications
Chemistry: 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs Without Fluorine Substitution
Compound: 3-Methyl-2-phenylbutanoic acid ()
- Structure : Similar backbone but lacks the trifluoromethyl group; phenyl substituent instead of 2-(trifluoromethyl)phenyl.
- Key Differences: Electronic Effects: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid compared to the non-fluorinated analog. Lipophilicity: The trifluoromethyl group increases logP, improving membrane permeability but possibly reducing aqueous solubility. Biological Activity: Fluorination often enhances target binding via hydrophobic interactions or dipole effects. Non-fluorinated analogs may exhibit weaker pharmacological activity .
Fluorinated Retinoic Acid Derivatives
Compound: 4-Amino-2-trifluoromethylphenyl retinate (ATPR) ()
- Structure: Retinoic acid ester with a 2-(trifluoromethyl)phenyl group.
- Key Comparisons: Backbone: ATPR uses a retinoic acid scaffold, whereas the target compound has a simpler butanoic acid chain. This difference impacts molecular weight (ATPR is larger) and conformational flexibility. Pharmacological Effects: ATPR demonstrates anticancer activity by inducing tumor cell differentiation and inhibiting proliferation. The trifluoromethylphenyl group likely enhances receptor binding affinity, a trait that may extend to other fluorinated acids like the target compound. Synthesis: ATPR is synthesized via DCC-DMAP coupling, followed by ethanol recrystallization (56.71% yield). Similar methods may apply to the target compound, though steric hindrance from the -CF₃ group could affect reaction efficiency .
Complex Fluorinated Spiro Compounds ()
Example: 4-[2,3-difluoro-4-[[...]phenoxy]butanoic acid (EP 4 374 877 A2)
- Structure : Features multiple fluorinated groups, spiro rings, and heterocycles.
- Key Insights: Fluorination Strategy: These patents highlight the use of trifluoromethyl groups alongside other fluorine atoms to optimize metabolic stability and target selectivity. Complexity vs. Simplicity: The target compound’s simpler structure may offer advantages in synthetic accessibility and cost, though it may lack the specificity of multi-fluorinated, heterocyclic systems.
Hydrazone-Containing Fluorinated Acid ()
Compound: (2E)-4,4,4-Trifluoro-3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid
- Structure : Conjugated hydrazone group and ketone moiety with dual -CF₃ substitutions.
- Contrasts: Reactivity: The α,β-unsaturated ketone and hydrazone groups enable unique reactivity (e.g., nucleophilic additions), unlike the saturated butanoic acid chain of the target compound.
Research Findings and Trends
- Fluorination Impact : The -CF₃ group consistently enhances bioactivity and stability across analogs. ATPR’s efficacy in cancer models underscores this trend .
- Synthetic Challenges: Fluorinated compounds often require specialized coupling agents (e.g., DCC-DMAP) and purification steps (e.g., ethanol recrystallization) to achieve high purity (>99%) .
- Structural Trade-offs : Simpler fluorinated acids (e.g., target compound) offer synthetic accessibility, while complex derivatives (e.g., spiro systems) provide target specificity at the cost of scalability .
Biological Activity
3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13F3O2
- Molecular Weight : 250.23 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents. This modification often leads to increased potency and selectivity for biological targets.
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to various enzymes, potentially inhibiting their activity. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, leading to altered cellular responses .
- Modulation of Receptor Activity : The compound may interact with specific receptors, modulating their activity. This is particularly relevant in the context of neurotransmitter systems where fluorinated compounds often exhibit enhanced receptor binding .
- Impact on Gene Expression : There is evidence suggesting that compounds with similar structures can influence gene transcription through interactions with transcription factors, thereby affecting cellular behavior at the molecular level.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For example:
- A study demonstrated that derivatives of this compound significantly inhibited cancer cell proliferation in vitro, with IC50 values in the low micromolar range .
- The mechanism was linked to the induction of apoptosis in cancer cells, suggesting potential for therapeutic applications in oncology.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research highlighted its ability to reduce pro-inflammatory cytokine production in activated immune cells, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Case Study 1: Anticancer Efficacy
- In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 5 µM for breast cancer cells, indicating strong anticancer activity.
-
Case Study 2: Inflammatory Response Modulation
- A separate investigation focused on the compound's effects on macrophage activation revealed that it could inhibit the production of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation. This suggests its potential utility in managing conditions characterized by excessive inflammation.
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 250.23 g/mol | Varies |
| Anticancer IC50 | ~5 µM (breast cancer cells) | ~10 µM (other fluorinated acids) |
| Anti-inflammatory Activity | Inhibits TNF-alpha production | Moderate |
| Mechanism | Enzyme inhibition, receptor modulation | Similar |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 3-Methyl-2-(2-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized?
Answer:
The synthesis often involves coupling reactions between trifluoromethyl-substituted aryl halides and butanoic acid derivatives. A key approach includes:
- Ester hydrolysis : Starting from tert-butyl esters (e.g., tert-butyl 4-((5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoate), acid hydrolysis under acidic conditions (HCl/H₂O or TFA) yields the free carboxylic acid .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for coupling) can improve yields. For example, yields for analogous compounds range from 68% to 99%, depending on steric hindrance and electronic effects of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
